N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

Description

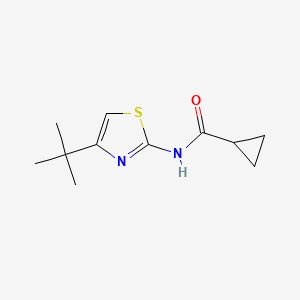

N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at the 4-position of the thiazole ring and a cyclopropanecarboxamide moiety.

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-11(2,3)8-6-15-10(12-8)13-9(14)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQJIPWZVJDCEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 4-tert-butyl-1,3-thiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of appropriate solvents and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide moiety can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

Medicinal Chemistry

N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is primarily investigated for its role as a bioactive compound. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted the effectiveness of 2-aminothiazole derivatives against Mycobacterium tuberculosis, suggesting that modifications at specific positions on the thiazole ring can enhance activity against this pathogen . The compound's structural features may allow it to function as a selective inhibitor of bacterial growth.

Antiparasitic Properties

Thiazole derivatives have also shown promise in antiparasitic applications. For instance, compounds similar to this compound were tested for their efficacy against Plasmodium falciparum, the causative agent of malaria. Some derivatives demonstrated potent fast-killing capabilities, which are crucial for effective malaria treatment . This suggests that this compound could be explored further in this context.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is critical for optimizing its pharmacological properties. SAR studies have shown that modifications at the C-2 and C-4 positions of the thiazole ring can significantly impact the compound's effectiveness against various pathogens .

| Modification | Effect on Activity |

|---|---|

| C-2 Position Variations | Enhanced activity against M. tuberculosis |

| C-4 Position Variations | Critical for maintaining antibacterial potency |

Potential Therapeutic Uses

Given its promising biological activities, this compound is being considered for various therapeutic applications:

Anti-inflammatory Applications

The compound's interaction with specific receptors involved in inflammatory pathways could position it as a candidate for treating inflammatory diseases. Its ability to modulate immune responses may be explored further in clinical settings.

Cancer Research

Thiazole derivatives have been investigated for their cytotoxic effects on cancer cells. The unique structure of this compound may offer new avenues in cancer therapeutics by targeting specific pathways involved in tumor growth and metastasis.

Conclusion and Future Directions

This compound presents a compelling case for further research due to its diverse applications in medicinal chemistry and potential therapeutic uses. Continued exploration into its biological activities and SAR will be essential in developing effective treatments for infectious diseases and other health conditions.

Future research should focus on:

- In vivo studies to evaluate the efficacy and safety of the compound.

- Development of analogs with improved potency and selectivity.

- Investigation into the molecular mechanisms underlying its biological activities.

By leveraging these insights, researchers can better understand how to harness the potential of this compound in clinical applications.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. In the context of its antitumor activity, it is believed to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. The compound may interact with key enzymes or receptors involved in cell division and survival pathways .

Comparison with Similar Compounds

Similar Compounds

N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: Known for their antitumor activities.

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide: Exhibits antibacterial properties.

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide: Investigated for its potential therapeutic applications.

Uniqueness

N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropanecarboxamide moiety, which may confer distinct biological activities compared to other thiazole derivatives. Its combination of a tert-butyl group and a cyclopropane ring may also influence its chemical reactivity and interaction with biological targets .

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a thiazole derivative known for its unique structural features, including a tert-butyl group and a cyclopropanecarboxamide moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antibacterial, antifungal, and antitumor properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen, contributing to the compound's reactivity and biological activity.

Antibacterial and Antifungal Properties

Research has indicated that this compound exhibits significant antibacterial activity against various bacterial strains. A study utilizing the agar diffusion method demonstrated its effectiveness against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, as well as Gram-positive strains like Staphylococcus aureus .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Escherichia coli | 15 |

| Klebsiella pneumoniae | 18 |

| Staphylococcus aureus | 20 |

These findings suggest that the compound may be a promising candidate for developing new antibacterial agents.

Antitumor Activity

In addition to its antibacterial properties, this compound has been investigated for its potential antitumor effects. Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it demonstrated significant cytotoxicity against prostate and kidney cancer cells by increasing intracellular reactive oxygen species (ROS) levels and activating caspases involved in the apoptotic pathway .

Table 2: Antitumor Efficacy in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer | 5.0 | Induction of apoptosis via ROS generation |

| Kidney Cancer | 7.5 | Activation of caspases 3 and 9 |

The biological activity of this compound is thought to be mediated through its interaction with specific cellular targets. The thiazole moiety is known to participate in various biochemical interactions due to its electron-rich nature, which may facilitate binding to proteins involved in cell signaling pathways related to growth and apoptosis.

Case Study 1: Efficacy Against Drug-resistant Strains

A recent investigation focused on the efficacy of this compound against drug-resistant strains of bacteria. The study revealed that this compound retained activity against strains resistant to common antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: In Vivo Antitumor Studies

In vivo studies using xenograft models have demonstrated that administration of this compound significantly inhibited tumor growth at dosages ranging from 50 to 100 mg/kg. The tumors showed reduced proliferation rates and increased apoptosis markers compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.